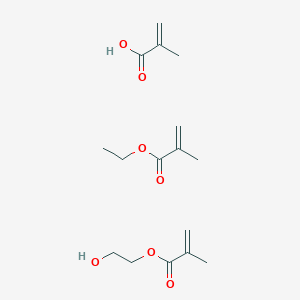

ethyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Descripción

Hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer is a versatile polymer that combines the properties of hydroxyethyl methacrylate, methacrylic acid, and ethyl methacrylate. This copolymer is known for its hydrophilic nature, biocompatibility, and ability to form hydrogels, making it valuable in various scientific and industrial applications.

Propiedades

Número CAS |

101842-61-9 |

|---|---|

Fórmula molecular |

C16H26O7 |

Peso molecular |

330.37 g/mol |

Nombre IUPAC |

ethyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H10O3.C6H10O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-4-8-6(7)5(2)3;1-3(2)4(5)6/h7H,1,3-4H2,2H3;2,4H2,1,3H3;1H2,2H3,(H,5,6) |

Clave InChI |

OTHMGBYHBJSFOW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO |

SMILES canónico |

CCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO |

Sinónimos |

HFMC hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolyme |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer typically involves free radical polymerization. The monomers, hydroxyethyl methacrylate, methacrylic acid, and ethyl methacrylate, are polymerized using a free radical initiator such as azobis(isobutyronitrile) (AIBN) at temperatures ranging from 60-70°C . The reaction conditions, including the molar ratio of the monomers and the type of initiator, can significantly influence the properties of the resulting copolymer.

Industrial Production Methods

In industrial settings, the copolymerization process is often carried out in aqueous solutions using redox initiator systems like ammonium persulfate and ascorbic acid . This method allows for better control over the reaction rate and the composition of the copolymer. The process conditions, such as temperature, pH, and monomer concentration, are optimized to achieve the desired copolymer properties.

Análisis De Reacciones Químicas

Types of Reactions

Hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer can undergo various chemical reactions, including:

Esterification: The hydroxyl groups in hydroxyethyl methacrylate can react with carboxylic acids to form esters.

Crosslinking: The copolymer can be crosslinked using agents like ethylene glycol dimethacrylate, enhancing its mechanical properties.

Hydrolysis: The ester bonds in the copolymer can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Esterification: Typically involves carboxylic acids and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).

Crosslinking: Uses crosslinking agents such as ethylene glycol dimethacrylate.

Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

Aplicaciones Científicas De Investigación

Hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer has a wide range of applications in scientific research:

Biomedical Applications: Used in the synthesis of hydrogels for drug delivery systems, contact lenses, and tissue engineering scaffolds due to its biocompatibility and hydrophilicity.

Drug Delivery: Forms hydrogels that can encapsulate and release drugs in a controlled manner.

3D Printing: Utilized in 3D printing for creating biocompatible structures.

Industrial Applications: Employed in coatings, adhesives, and as a component in various polymer blends.

Mecanismo De Acción

The mechanism of action of hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer involves its ability to form hydrogels and interact with biological tissues. The hydroxyl and carboxyl groups in the copolymer can form hydrogen bonds with water molecules, leading to the formation of hydrogels . These hydrogels can encapsulate drugs or other bioactive molecules, allowing for controlled release . The copolymer’s biocompatibility ensures minimal adverse reactions when used in biomedical applications .

Comparación Con Compuestos Similares

Similar Compounds

Poly(2-hydroxyethyl methacrylate): Known for its use in contact lenses and hydrogels.

Poly(methyl methacrylate): Widely used in medical devices and as a bone cement.

Poly(ethylene glycol): Commonly used in drug delivery and as a hydrophilic polymer.

Uniqueness

Hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer is unique due to its combination of hydrophilic and hydrophobic properties, allowing for versatile applications in both aqueous and non-aqueous environments . Its ability to form hydrogels and its biocompatibility make it particularly valuable in biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.